1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole
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Overview
Description
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole core substituted with a 4-bromo-2,5-dimethoxyphenylsulfonyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with benzimidazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets.
Comparison with Similar Compounds
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-1H-benzimidazole can be compared with other similar compounds such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Both compounds contain the 4-bromo-2,5-dimethoxyphenyl group, but 2C-B is a phenethylamine derivative with psychoactive properties.
DOB (4-bromo-2,5-dimethoxyamphetamine): Similar to 2C-B, DOB is another phenethylamine derivative with stimulant and hallucinogenic effects.
The uniqueness of this compound lies in its benzimidazole core, which imparts different chemical and biological properties compared to the phenethylamine derivatives.
Properties
Molecular Formula |
C15H13BrN2O4S |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H13BrN2O4S/c1-21-13-8-15(14(22-2)7-10(13)16)23(19,20)18-9-17-11-5-3-4-6-12(11)18/h3-9H,1-2H3 |
InChI Key |
AHJBKANWRQKYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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